molecular formula C7H4ClFN2S B1612402 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine CAS No. 942473-93-0

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine

Cat. No. B1612402
M. Wt: 202.64 g/mol
InChI Key: AHFUZIIJDNCFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C7H4ClFN2S . It is a fluorinated building block and is part of the halogenated heterocycles and heterocyclic building blocks .


Molecular Structure Analysis

The molecular weight of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is 202.64 . Further details about its molecular structure are not available in the retrieved sources.


Physical And Chemical Properties Analysis

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine is a solid . Its melting point and other physical and chemical properties are not specified in the retrieved sources.

Scientific Research Applications

Synthesis and Characterization

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine has been utilized in the synthesis and characterization of various compounds. For instance, it has been used in the synthesis of fluorinated benzothiazole derivatives. These compounds have been characterized using techniques like UV-VIS, IR, 1 HNMR, and MASS spectral data (Javali et al., 2010).

Antimicrobial and Antifungal Activity

This compound has been instrumental in the development of novel substances with significant antimicrobial and antifungal properties. A study synthesized novel 1-[(1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethyl]-3-substituted phenyl amides, demonstrating notable antibacterial and antifungal activities (Pejchal et al., 2015).

Antitumor and Anticancer Activity

Research has explored the antitumor properties of 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine derivatives. For example, a study reported the synthesis of benzothiazole derivatives for in vitro cytotoxicity against various cancer cell lines, indicating potential anticancer applications (Bolakatti et al., 2014).

Pharmacological Screening

Various studies have used 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine in pharmacological screenings. Derivatives of this compound have been tested for antibacterial, anti-inflammatory, and other pharmacological activities, demonstrating a range of therapeutic potentials (Binoy et al., 2021).

Crystallographic Elucidation

The compound has also been used in crystallographic studies to understand molecular structures. A study involving the spectroscopic features and molecular structure of related derivatives provided insights into the structural and spectroscopic properties of such compounds (Al-Harthy et al., 2019).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 + P351 + P338, indicating that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

6-chloro-4-fluoro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFUZIIJDNCFRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1F)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589444
Record name 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-fluoro-1,3-benzothiazol-2-amine

CAS RN

942473-93-0
Record name 6-Chloro-4-fluoro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Armenise, A Carocci, A Catalano, M Muraglia… - Journal of …, 2013 - hindawi.com
Enterococcus faecalisis a Gram-positive commensal inhabitant of the intestinal tract of humans, animals, and insects. However, it is also an opportunistic pathogen and has emerged as …
Number of citations: 11 www.hindawi.com

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